Tazemetostat hydrobromide

Epigenetics EZH2 Inhibition Enzymatic Assay

Select this hydrobromide salt of the only FDA-approved EZH2 inhibitor when translational relevance is non-negotiable. Unlike GSK126 or valemetostat, tazemetostat hydrobromide delivers clinically validated oral bioavailability (~33%), short half-life (~3–4 h), and dose-proportional PK, enabling reproducible in vivo combination studies. With a Ki of 2.5 nM, 35-fold selectivity over EZH1, and >4,500-fold over other HMTs, it is the definitive benchmark for SMARCB1/INI1-deficient cancer models and next-generation EZH2-targeting programs including PROTAC degraders.

Molecular Formula C34H45BrN4O4
Molecular Weight 653.6 g/mol
CAS No. 1467052-75-0
Cat. No. B1649304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTazemetostat hydrobromide
CAS1467052-75-0
Molecular FormulaC34H45BrN4O4
Molecular Weight653.6 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br
InChIInChI=1S/C34H44N4O4.BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H
InChIKeyUQRICAQPWZSJNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tazemetostat Hydrobromide: Core Attributes for Research Procurement of a First-in-Class EZH2 Inhibitor


Tazemetostat hydrobromide (CAS 1467052-75-0) is the hydrobromide salt of the active pharmaceutical ingredient tazemetostat, an FDA-approved small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2) [1]. It is a selective, orally bioavailable, SAM-competitive inhibitor that targets both wild-type and mutant EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic marker of transcriptional repression [2].

Why Tazemetostat Hydrobromide Cannot Be Interchanged with Other EZH2 Inhibitors


While many small molecule EZH2 inhibitors exist, including GSK126, CPI-1205 (lirametostat), and valemetostat, they are not interchangeable due to significant differences in their selectivity profiles, in vivo pharmacokinetic properties, and, most critically, their divergent clinical development paths and regulatory statuses. The premise that EZH2 inhibition is a uniform mechanism is disproven by the highly specific biophysical and pharmacokinetic attributes of each molecule. This guide provides the quantitative, comparator-anchored evidence required to justify the selection of tazemetostat hydrobromide over its closest analogs for specific research or clinical applications [1].

Quantitative Evidence Guide: Tazemetostat Hydrobromide Differentiation from EZH2 Inhibitor Comparators


In Vitro Biochemical Potency and Selectivity Profile of Tazemetostat

Tazemetostat demonstrates high biochemical potency for EZH2, with a reported Ki of 2.5 nM in cell-free assays. Its selectivity profile is well-defined, showing a 35-fold preference for EZH2 over the closely related EZH1, and a remarkable >4,500-fold selectivity over a panel of 14 other histone methyltransferases (HMTs) . In contrast, GSK126 exhibits a >1,000-fold selectivity for EZH2 over 20 other human methyltransferases, but the specific selectivity against EZH1 is not consistently highlighted in the same context, and its reported cellular IC50 can vary significantly . Valemetostat, on the other hand, is an EZH1/2 dual inhibitor (IC50 ≤ 10 nM for both), presenting a fundamentally different and less EZH2-specific pharmacological profile .

Epigenetics EZH2 Inhibition Enzymatic Assay

In Vitro Antiproliferative Activity in Human Cancer Cell Lines

In cellular assays, the potency and efficacy of EZH2 inhibitors can diverge from their biochemical measurements. Tazemetostat suppresses the proliferation of B-cell lymphoma cell lines with a range of IC50 values from 0.49 nM to 7.6 μM, demonstrating particular potency in cell lines bearing EZH2 gain-of-function mutations . In a cross-study comparison, tazemetostat achieved a cellular IC50 of 8 nM in an unspecified cell line, which is substantially more potent than the 28 nM IC50 reported for GSK126 in the same comparative study [1]. This contrasts with a study in triple-negative breast cancer cells where a novel EZH2 degrader demonstrated more potent growth inhibition than both GSK126 and tazemetostat, highlighting the context-dependent nature of cellular efficacy [2].

Oncology Cell Proliferation Lymphoma Models

Oral Bioavailability and Human Pharmacokinetic Profile

The absolute oral bioavailability of tazemetostat in humans has been definitively established as approximately 33% (median 31.8%, range 20.2%-49.8%) via a [14C]-labeled mass balance study [1]. This is a critical differentiator from many other EZH2 inhibitors like GSK126 and CPI-1205, for which such detailed human absolute bioavailability data are not publicly available in the primary literature, and their clinical development was discontinued [2]. Tazemetostat exhibits rapid absorption (Tmax ~1-2 hours) and a short, consistent half-life ranging from 3.2 to 3.8 hours across all dose levels [3]. Its exposure is dose-proportional and not significantly affected by food or gastric acid-reducing agents, a practical advantage that simplifies its administration and improves consistency in research settings [4].

Pharmacokinetics Bioavailability Drug Development

Regulatory Approval Status and Clinical Development Maturity

Tazemetostat hydrobromide (TAZVERIK) is the first and, as of 2026, the only FDA-approved EZH2 inhibitor for cancer treatment [1]. It received accelerated approval in 2020 for the treatment of adult and pediatric patients (aged 16 years and older) with metastatic or locally advanced epithelioid sarcoma not eligible for complete resection, and for adult patients with relapsed or refractory follicular lymphoma whose tumors are positive for an EZH2 mutation [2]. This is a defining point of differentiation from its closest analogs: clinical development for GSK126 (GSK2816126) and CPI-1205 (lirametostat) was discontinued, and they were never submitted for regulatory approval [3]. Valemetostat, while approved in Japan for certain T-cell leukemias/lymphomas, has a different target profile (EZH1/2 dual inhibitor) and a distinct regulatory pathway, making tazemetostat the standard-of-care comparator in its specific niche .

FDA Approval Clinical Trials EZH2 Inhibitor Market

Clinical Efficacy in a Genetically Defined Solid Tumor Population

Tazemetostat's clinical activity is uniquely validated in a biomarker-defined solid tumor population, epithelioid sarcoma with INI1/SMARCB1 loss. In a pivotal Phase 2 trial (EZH-202, Cohort 5), tazemetostat monotherapy (800 mg BID) achieved a confirmed overall response rate (ORR) of 15% (95% CI: 7%-26%) in 62 heavily pretreated patients with metastatic or locally advanced disease not amenable to resection [1]. This included 1 complete response (1.6%) and 8 partial responses (13%). Notably, 67% of responding patients had a response duration of 6 months or longer [1]. This is a critical differentiation from other EZH2 inhibitors like GSK126 and CPI-1205, which were not studied in this specific, biomarker-defined context in a registrational trial, and for which no comparable regulatory-grade efficacy data exist in this indication [2].

Epithelioid Sarcoma Clinical Efficacy INI1/SMARCB1 Loss

High-Impact Application Scenarios for Tazemetostat Hydrobromide Based on Quantitative Evidence


Positive Control for Validating EZH2-Dependent Phenotypes in INI1-Deficient Models

For researchers investigating epigenetic dependencies in SMARCB1/INI1-deficient cancers (e.g., epithelioid sarcoma, malignant rhabdoid tumors), tazemetostat hydrobromide is the indispensable positive control. Its biochemical selectivity profile (35-fold over EZH1, >4,500-fold over other HMTs) minimizes confounding off-target effects in vitro . Crucially, its use is anchored in clinical validation, having demonstrated a 15% ORR in a registrational trial for this exact genetically-defined population [1]. This creates a direct translational link from bench to bedside that no other EZH2 inhibitor can currently provide for this indication.

Pharmacokinetic Anchor for in Vivo Combination Studies

When designing in vivo combination therapy studies, tazemetostat's well-defined human and preclinical PK parameters make it a superior choice. Its known absolute oral bioavailability (~33%), dose-proportional exposure, short half-life (~3-4 hours), and lack of food effect reduce pharmacokinetic variability [2]. This allows researchers to more confidently schedule dosing and interpret pharmacodynamic and toxicity readouts when combining tazemetostat with other agents, as demonstrated in the SYMPHONY-1 trial combining it with lenalidomide and rituximab [3]. The lack of such robust human PK data for many other EZH2 inhibitors introduces significant uncertainty into the design and interpretation of in vivo studies.

Benchmark for Profiling Novel EZH2-Targeting Modalities

For drug discovery programs developing next-generation EZH2-targeting agents, such as PROTAC degraders or covalent inhibitors, tazemetostat hydrobromide serves as the essential benchmark and positive control. Its extensive characterization provides a wealth of comparator data: a Ki of 2.5 nM in biochemical assays, a range of cellular IC50s (0.49 nM to >7.6 μM) across various cell lines, and a clearly defined profile for wild-type and mutant EZH2 . As a clinical-stage and FDA-approved molecule, its activity and limitations are well-understood, making it the most relevant standard against which to measure the potency, selectivity, and efficacy of new chemical entities [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tazemetostat hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.